molecular formula C15H23NO2 B2807936 3-Diethylaminomethyl-4-propoxy-benzaldehyde CAS No. 883549-17-5

3-Diethylaminomethyl-4-propoxy-benzaldehyde

Cat. No.: B2807936
CAS No.: 883549-17-5
M. Wt: 249.354
InChI Key: WPMCXIOCQWBLQK-UHFFFAOYSA-N
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Description

3-Diethylaminomethyl-4-propoxy-benzaldehyde is an organic compound that belongs to the class of aldehydes. It is also known by its systematic name, N,N-diethyl-4-propoxy-3-(propan-2-yl)benzenemethanamine. This compound is widely used in scientific experiments in various fields of research and industry.

Scientific Research Applications

3-Diethylaminomethyl-4-propoxy-benzaldehyde is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent and intermediate in organic synthesis.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“3-Diethylaminomethyl-4-propoxy-benzaldehyde” is classified as an irritant . It’s important to handle it with care to avoid any potential harm.

Preparation Methods

There are several methods for synthesizing 3-Diethylaminomethyl-4-propoxy-benzaldehyde. The most common method involves the condensation reaction of 4-propoxybenzaldehyde and N,N-diethylethylenediamine in the presence of acetic acid and azeotropic removal of water. The resulting compound is then treated with isopropylamine to yield the final product. Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Diethylaminomethyl-4-propoxy-benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes.

Mechanism of Action

The mechanism by which 3-Diethylaminomethyl-4-propoxy-benzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-Diethylaminomethyl-4-propoxy-benzaldehyde can be compared with other similar compounds, such as:

    4-Propoxybenzaldehyde: Lacks the diethylaminomethyl group, resulting in different reactivity and applications.

    N,N-Diethylbenzaldehyde: Lacks the propoxy group, leading to variations in its chemical behavior and uses.

The uniqueness of this compound lies in its combination of functional groups, which confer specific properties and reactivity that are valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-(diethylaminomethyl)-4-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-4-9-18-15-8-7-13(12-17)10-14(15)11-16(5-2)6-3/h7-8,10,12H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMCXIOCQWBLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)CN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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